2-[(3-Methoxyphenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione
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Overview
Description
2-(3-methoxy-benzyl)-2H-[1,2,4]triazine-3,5-dione is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of 2-(3-methoxy-benzyl)-2H-[1,2,4]triazine-3,5-dione makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxy-benzyl)-2H-[1,2,4]triazine-3,5-dione typically involves the reaction of 3-methoxybenzylamine with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the triazine ring. The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(3-methoxy-benzyl)-2H-[1,2,4]triazine-3,5-dione can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxy-benzyl)-2H-[1,2,4]triazine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated triazine rings.
Substitution: Substituted triazine derivatives with various functional groups attached to the triazine ring.
Scientific Research Applications
2-(3-methoxy-benzyl)-2H-[1,2,4]triazine-3,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatment strategies.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-methoxy-benzyl)-2H-[1,2,4]triazine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes.
Comparison with Similar Compounds
2-(3-methoxy-benzyl)-2H-[1,2,4]triazine-3,5-dione can be compared with other similar compounds, such as:
1,2,4-Triazole: Another triazine derivative with a different substitution pattern, known for its antifungal and anticancer activities.
1,3,5-Triazine: A structurally related compound with applications in herbicides and resins.
Benzotriazole: A triazole derivative with corrosion inhibition properties.
The uniqueness of 2-(3-methoxy-benzyl)-2H-[1,2,4]triazine-3,5-dione lies in its specific substitution pattern and the resulting biological activities and applications.
Properties
CAS No. |
61958-72-3 |
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Molecular Formula |
C11H11N3O3 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C11H11N3O3/c1-17-9-4-2-3-8(5-9)7-14-11(16)13-10(15)6-12-14/h2-6H,7H2,1H3,(H,13,15,16) |
InChI Key |
SMWHKUBCXSOUBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)NC(=O)C=N2 |
Origin of Product |
United States |
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